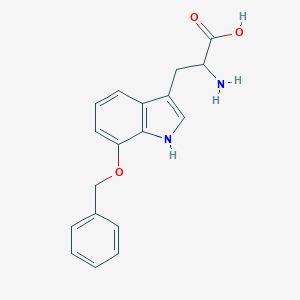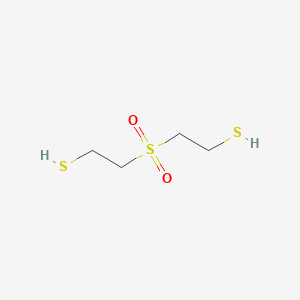
beta-Cyanoethyl phosphorodichloridite
Übersicht
Beschreibung
Beta-Cyanoethyl phosphorodichloridite (or BCPD) is a powerful reagent used in organic synthesis and in a variety of scientific research applications. It is a versatile reagent that is used in a wide range of organic reactions and can be used to prepare a variety of compounds. BCPD is a useful tool in the laboratory and has a number of advantages and limitations that should be taken into consideration when using it. Additionally, potential future directions will be discussed.
Wissenschaftliche Forschungsanwendungen
Oligonucleotide Synthesis
2-Cyanoethyl Phosphorodichloridite: is a key reagent in the synthesis of oligonucleotides, which are short sequences of nucleic acids. It is used for the in situ preparation of deoxyribonucleoside phosphoramidites, which are then applied directly on an automatic solid-phase DNA synthesizer . This process is crucial for creating specific DNA sequences used in genetic research, diagnostics, and therapeutics.
Phosphorylation Agent
As a phosphorylating agent, this compound is involved in introducing phosphate groups into other molecules . Phosphorylation is a fundamental chemical reaction in biochemistry, playing a vital role in regulating activities of proteins and enzymes, and is essential for energy transfer within cells.
DNA and RNA Therapeutics
The compound is utilized in the manufacturing of DNA and RNA phosphoramidites, which are building blocks for the development of nucleic acid-based therapeutics . These therapeutics include antisense oligonucleotides, siRNA, and mRNA-based drugs, which are at the forefront of personalized medicine and have been used in treatments for various diseases, including genetic disorders and cancers.
Protecting Reagent in DNA Synthesis
It acts as a protecting reagent in DNA synthesis, ensuring that the nucleic acid chains are constructed without unwanted side reactions . This is particularly important in the synthesis of therapeutic-grade DNA sequences, where high purity and specificity are required.
Selective Monophosphorylation
The compound is involved in the selective monophosphorylation of carbohydrates and nucleosides . This selective process is crucial for the synthesis of molecules with specific functionalities, which can be used in drug development and other biochemical applications.
Conversion of Protected Ribonucleosides
2-Cyanoethyl Phosphorodichloridite: plays an essential role in the conversion of protected ribonucleosides . This step is important in the synthesis of RNA molecules, which have applications in research and the development of RNA-based therapeutics.
Automated Synthesis of Zwitter-Ionic Oligonucleotides
The compound is used in the automated synthesis of new zwitter-ionic oligonucleotide derivatives, which have potential applications in molecular biology and therapeutic development .
Deprotecting Chemistry Set Component
It is used as a component of a deprotecting chemistry set in nucleic acid synthesis, which is a critical step in the production of high-quality DNA for research and therapeutic use .
Wirkmechanismus
Target of Action
2-Cyanoethyl Phosphorodichloridite, also known as beta-Cyanoethyl phosphorodichloridite or 3-dichlorophosphanyloxypropanenitrile, primarily targets transcriptional factors . These transcriptional factors play a crucial role in regulating gene expression, which is essential for various biological processes.
Mode of Action
The compound’s interaction with its targets involves the regulation of transcriptional factors, such as cardiac and chloride channels .
Eigenschaften
IUPAC Name |
3-dichlorophosphanyloxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2NOP/c4-8(5)7-3-1-2-6/h1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJQVOIPLQDHCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2NOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226983 | |
| Record name | beta-Cyanoethyl phosphorodichloridite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Cyanoethyl phosphorodichloridite | |
CAS RN |
76101-30-9 | |
| Record name | Phosphorodichloridous acid, 2-cyanoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76101-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Cyanoethyl phosphorodichloridite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076101309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Cyanoethyl phosphorodichloridite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)



